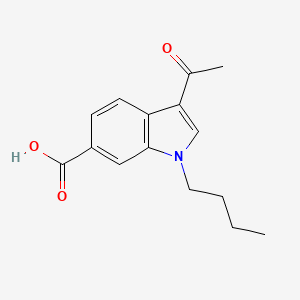![molecular formula C12H15BrO B8761325 [(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene](/img/structure/B8761325.png)
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene is an organic compound with the molecular formula C11H13BrO It features a cyclopropane ring substituted with a benzyloxymethyl group and a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with benzyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Another method involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide in the presence of triethylamine. This reaction yields various bromomethyl cyclopropane derivatives in excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclopropane derivatives.
Oxidation: Alcohols or ketones.
Reduction: Methyl-substituted cyclopropane derivatives.
Applications De Recherche Scientifique
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(bromomethyl)cyclopropane: Similar in structure but with two bromomethyl groups instead of one benzyloxymethyl group.
Cyclopropylmethyl bromide: Lacks the benzyloxymethyl group, making it less complex.
Uniqueness
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene is unique due to the presence of both a benzyloxymethyl and a bromomethyl group on the cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
[1-(bromomethyl)cyclopropyl]methoxymethylbenzene |
InChI |
InChI=1S/C12H15BrO/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clé InChI |
WCQALNYIIWYVQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(COCC2=CC=CC=C2)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
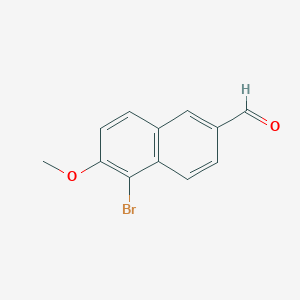

![Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate](/img/structure/B8761267.png)
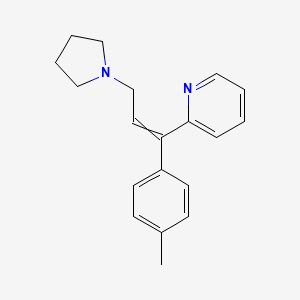





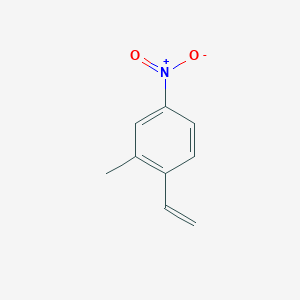
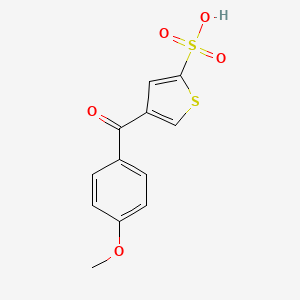
![4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol](/img/structure/B8761331.png)
